4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide
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Overview
Description
4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a morpholine ring, and a dihydropyridinyl moiety.
Mechanism of Action
Target of Action
The primary target of 4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell receptor signaling pathway, playing a significant role in the development and functioning of B cells, a type of white blood cell that produces antibodies.
Mode of Action
This compound acts as an irreversible inhibitor of BTK . It binds to the active site of the enzyme, blocking its activity. This inhibition prevents the downstream signaling of the B cell receptor pathway, leading to reduced B cell activity and proliferation.
Biochemical Pathways
The compound’s action primarily affects the B cell receptor signaling pathway . By inhibiting BTK, it disrupts the activation of downstream targets such as PLCγ2, leading to a decrease in calcium release, protein kinase C activation, and ultimately, a reduction in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response.
Result of Action
The inhibition of BTK by this compound leads to a decrease in B cell activity and proliferation . This can result in a reduction of antibody production, potentially beneficial in conditions characterized by overactive B cells or autoantibody production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of the key intermediate, 1-methyl-1H-pyrazol-5-amine, which undergoes a series of reactions to form the final product .
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, is reacted with chloroform to form 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile.
Reduction: The nitrile group is reduced to form 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide.
Esterification: The carboxamide is then esterified to form the corresponding ester.
Condensation: The ester undergoes condensation with morpholine-4-carbonyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: A related compound with a similar tert-butyl group but different functional groups.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Another compound with a similar pyrazole moiety.
Uniqueness
4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-22(2,3)17-7-5-15(6-8-17)19(26)23-18-13-16(14-24(4)21(18)28)20(27)25-9-11-29-12-10-25/h5-8,13-14H,9-12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWXIJHQJPRVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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